molecular formula C25H30FN3O4S B11344329 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11344329
M. Wt: 487.6 g/mol
InChI Key: BHLYEFRDCZAJKM-UHFFFAOYSA-N
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Description

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzyl group, and a sulfonyl group

Preparation Methods

The synthesis of 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

  • Synthetic Routes

      Step 1: Formation of the piperidine ring through cyclization reactions.

      Step 2: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.

      Step 3: Sulfonylation reaction to introduce the sulfonyl group.

  • Reaction Conditions

      Temperature: Typically carried out at elevated temperatures to facilitate the reactions.

      Catalysts: Use of catalysts such as palladium or other transition metals to enhance reaction rates.

      Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

  • Oxidation and reduction products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds that feature piperidine rings and sulfonyl groups. Some similar compounds include:

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Sulfonyl Compounds: Molecules containing sulfonyl groups with different substituents.

Uniqueness

  • The presence of the fluorobenzyl group and the specific arrangement of functional groups make this compound unique compared to other piperidine and sulfonyl derivatives.

Properties

Molecular Formula

C25H30FN3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30FN3O4S/c26-22-10-4-2-8-20(22)18-34(32,33)29-16-12-19(13-17-29)24(30)27-23-11-5-3-9-21(23)25(31)28-14-6-1-7-15-28/h2-5,8-11,19H,1,6-7,12-18H2,(H,27,30)

InChI Key

BHLYEFRDCZAJKM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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